

Heptanoic Anhydride: A Technical Guide to Thermal Stability and Decomposition

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Compound of Interest

Compound Name: *Heptanoic anhydride*

Cat. No.: *B1329345*

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Introduction

Heptanoic anhydride (CAS No. 626-27-7) is a versatile reagent in organic synthesis, valued for its role in the introduction of heptanoyl moieties in the manufacturing of pharmaceuticals, flavors, and fragrances.^[1] As a reactive chemical, a thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation pathways. This guide provides a comprehensive overview of the available technical information regarding the thermal behavior of **heptanoic anhydride**.

Disclaimer: Direct experimental data from thermoanalytical studies (e.g., TGA, DSC) on the thermal decomposition of **heptanoic anhydride** is not readily available in publicly accessible literature. Therefore, this guide supplements established physical properties with well-reasoned analogies to the thermal behavior of similar aliphatic anhydrides to provide a comprehensive, albeit partially theoretical, overview.

Physicochemical Properties

A summary of the key physical and chemical properties of **heptanoic anhydride** is presented below. These properties are crucial for understanding its behavior under various thermal conditions.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₆ O ₃	[1][2][3]
Molecular Weight	242.35 g/mol	[3][4]
Appearance	Clear, light yellow liquid	[1][5]
Melting Point	-12 °C	[5][6]
Boiling Point	278-282 °C at 760 mmHg	[6]
Flash Point	> 110 °C	[5]
Density	0.917 g/mL	[6]

Thermal Stability and Decomposition

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for **heptanoic anhydride** is not publicly available, safety data sheets consistently indicate that the compound will decompose at elevated temperatures, leading to the release of irritating gases and vapors. Hazardous combustion products are cited as carbon monoxide (CO) and carbon dioxide (CO₂).

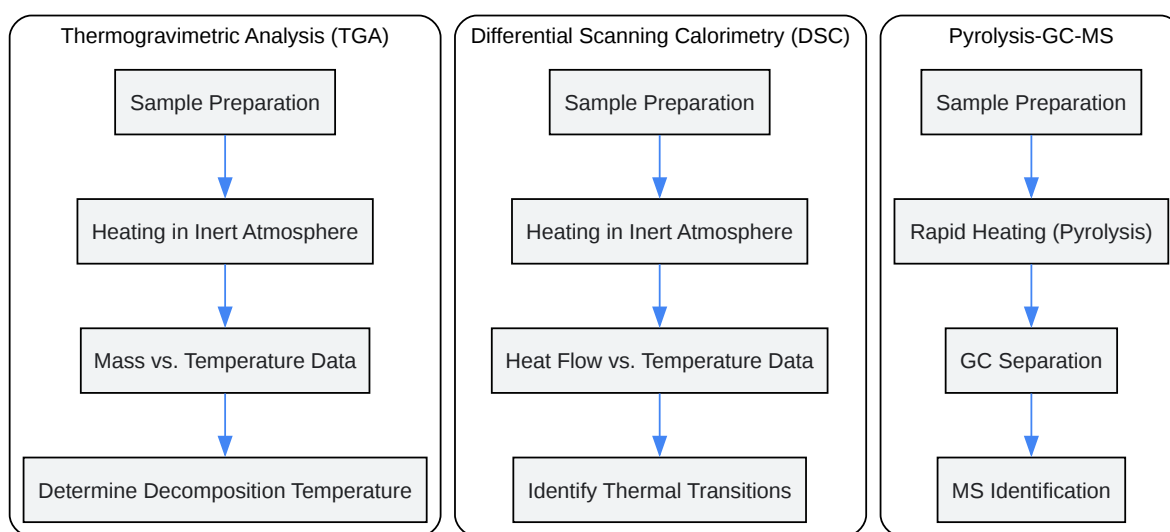
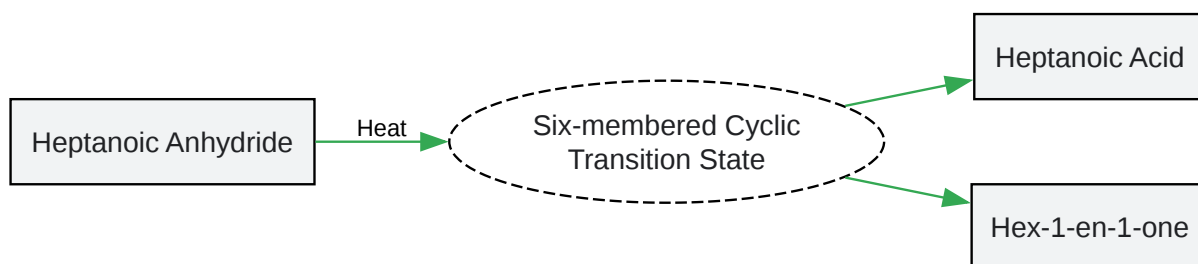
Based on the thermal behavior of analogous aliphatic anhydrides, such as acetic anhydride, a potential decomposition pathway for **heptanoic anhydride** can be postulated. The decomposition of linear aliphatic anhydrides can proceed through a unimolecular elimination reaction.

Postulated Thermal Decomposition Pathway

The thermal decomposition of **heptanoic anhydride** is likely to proceed via a concerted, non-radical mechanism involving a six-membered cyclic transition state. This pathway is analogous to the well-documented pyrolysis of acetic anhydride, which yields ketene and acetic acid.

In the case of **heptanoic anhydride**, the primary decomposition products would be heptanoic acid and 1-hexene-1-one (hex-1-en-1-one), the corresponding ketene.

The logical relationship for this proposed decomposition is illustrated in the diagram below.



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